molecular formula C11H7F3N2O2 B595323 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1210338-66-1

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B595323
M. Wt: 256.184
InChI Key: HOWASUJRYLSSHJ-UHFFFAOYSA-N
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Description

“4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It is a derivative of quinoline, a type of heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid”, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” consists of a quinoline core with a trifluoromethyl group at the 7-position, an amino group at the 4-position, and a carboxylic acid group at the 3-position .


Chemical Reactions Analysis

Quinoline derivatives, including “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in Doebner reactions with pyruvic acid, aldehydes, and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” include a molecular weight of 212.17 g/mol . It has a topological polar surface area of 38.9 Ų and a complexity of 229 .

Scientific Research Applications

Synthesis and Antibacterial Activity

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid has been utilized in the synthesis of various quinolone derivatives with notable antibacterial activity. Specifically, derivatives like α-amino acid functionalized 7-trifluoromethyl substituted quinolone have shown promising results against Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012). Furthermore, novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving 4-hydrazino-8-(trifluoromethyl)quinoline, exhibited significant antimicrobial properties (Holla et al., 2006).

Cytotoxic Activity and Molecular Docking Studies

Compounds derived from 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid have been explored for their cytotoxic activity against various cancer cell lines. A study highlighted the synthesis of quinoline-4-carboxylic acid derivatives, which, after microwave irradiation synthesis, demonstrated potent cytotoxic activity against carcinoma cell lines. Apoptotic DNA fragmentation assays further confirmed the potential of these compounds as anticancer agents, with molecular docking studies suggesting their mechanism of action as inhibitors of hTopoIIα (Bhatt et al., 2015).

Photophysical and Imaging Applications

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid derivatives have been used to develop fluorophores with significant photophysical properties. A study detailed the synthesis of azole-quinoline-based fluorophores, showing dual emissions and large Stokes shifts, ideal for solvent polarity studies. These fluorophores exhibited good thermal stability and were characterized for their potential in fluorescence spectroscopy (Padalkar & Sekar, 2014). Additionally, the synthesis of 7-aminoquinolines with a trifluoromethyl group led to compounds with strong intramolecular charge-transfer fluorescence, useful for live-cell imaging and specifically targeting Golgi apparatus in various cell lines (Chen et al., 2019).

Future Directions

The future directions for “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” could involve further exploration of its synthesis methods and potential biological activities. There is ongoing research worldwide to identify new lead molecules in the field of medicinal chemistry, especially given the versatile applications of quinoline derivatives .

properties

IUPAC Name

4-amino-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)15)10(17)18/h1-4H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWASUJRYLSSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670691
Record name 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid

CAS RN

1210338-66-1
Record name 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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